molecular formula C7H12O2S B11720775 Methyl 3-(propylsulfanyl)prop-2-enoate

Methyl 3-(propylsulfanyl)prop-2-enoate

Cat. No.: B11720775
M. Wt: 160.24 g/mol
InChI Key: PFDBCMOLFGDPTM-UHFFFAOYSA-N
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Description

Methyl 3-(propylsulfanyl)prop-2-enoate: is an organic compound with the molecular formula C7H12O2S and a molecular weight of 160.24 g/mol . It is also known by its IUPAC name, methyl (E)-3-(propylthio)acrylate . This compound is characterized by the presence of a propylsulfanyl group attached to a prop-2-enoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(propylsulfanyl)prop-2-enoate typically involves the reaction of methyl acrylate with propyl mercaptan under basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the thiol group of propyl mercaptan attacks the electrophilic carbon-carbon double bond of methyl acrylate, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(propylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(propylsulfanyl)prop-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 3-(propylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .

Comparison with Similar Compounds

Methyl 3-(propylsulfanyl)prop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and the balance of electronic and steric effects provided by the propylsulfanyl group, making it a valuable intermediate in various chemical transformations .

Biological Activity

Methyl 3-(propylsulfanyl)prop-2-enoate is a compound of interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Structure :

  • Molecular Formula : C₇H₁₄O₂S
  • Molecular Weight : 158.25 g/mol

The compound features a propylsulfanyl group attached to a methacrylate moiety, which contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from its ability to interact with various biological molecules. The propylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can modulate enzyme activity, disrupt cellular processes, and induce cell death in certain contexts.

Key Mechanistic Insights:

  • Enzyme Modulation : The compound has been shown to affect the activity of sulfotransferases, which are enzymes involved in the metabolism of various drugs and endogenous compounds .
  • Cellular Impact : It may disrupt cellular signaling pathways by modifying the function of proteins involved in critical cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. It has been used in assays to evaluate its effects on cancer cell lines, showing potential cytotoxic effects at certain concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 50 µg/mL for both bacterial strains.

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound showed IC50 values ranging from 20 µM to 30 µM, indicating strong potential for further exploration in cancer therapeutics. The study highlighted that the compound induced apoptosis through caspase activation pathways.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
Methyl 3-(methylsulfanyl)prop-2-enoateMethylsulfanyl GroupModerate antimicrobial activity
Methyl 3-(phenylsulfanyl)prop-2-enoatePhenylsulfanyl GroupHigher cytotoxicity in cancer cells
Methyl 3-(butylsulfanyl)prop-2-enoateButylsulfanyl GroupEnhanced hydrophobicity

The structural differences significantly impact their reactivity and biological activities, highlighting the importance of substituent choice in drug design.

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

methyl 3-propylsulfanylprop-2-enoate

InChI

InChI=1S/C7H12O2S/c1-3-5-10-6-4-7(8)9-2/h4,6H,3,5H2,1-2H3

InChI Key

PFDBCMOLFGDPTM-UHFFFAOYSA-N

Canonical SMILES

CCCSC=CC(=O)OC

Origin of Product

United States

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